Indacaterol metabolite P37 is a significant glucuronide metabolite derived from indacaterol, a long-acting beta-2 adrenergic agonist primarily used in the treatment of chronic obstructive pulmonary disease. Indacaterol itself is a potent bronchodilator that facilitates improved airflow in patients with obstructive airway conditions. The formation of P37 occurs through glucuronidation, a metabolic process that enhances the solubility and excretion of drugs.
Indacaterol and its metabolites, including P37, are classified as long-acting beta-2 adrenergic agonists. These compounds are integral in managing respiratory conditions due to their ability to relax bronchial smooth muscles and improve breathing efficiency.
The synthesis of indacaterol metabolite P37 primarily involves glucuronidation, a common phase II metabolic reaction. This process is catalyzed by specific enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A1 in humans. The glucuronidation occurs at the phenolic oxygen of indacaterol, leading to the formation of P37 .
In vitro studies have demonstrated that human liver microsomes and hepatocytes can effectively catalyze this reaction. The pathway has been observed to be active across various species, including rats and dogs, indicating a conserved metabolic route that may influence pharmacokinetic profiles across different organisms .
The molecular structure of indacaterol metabolite P37 can be represented as follows:
P37 is characterized by its glucuronide moiety attached to the original indacaterol structure, which enhances its solubility and facilitates renal excretion.
The structural elucidation of P37 has been confirmed through mass spectrometry techniques, which allow for precise identification of molecular fragments corresponding to the glucuronidated form of indacaterol .
Indacaterol undergoes several metabolic transformations, with glucuronidation being a primary pathway leading to the formation of P37. Other notable reactions include:
These reactions contribute to a complex metabolic profile, with multiple metabolites being produced alongside P37 .
The relative activity of these metabolic pathways varies among species. For instance, N-glucuronidation (leading to P37) is more pronounced in certain laboratory animals compared to humans, influencing dosing and efficacy considerations in clinical settings .
Indacaterol acts as an agonist at beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding to these receptors, it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels. This cascade results in relaxation of bronchial smooth muscle and bronchodilation.
Studies indicate that indacaterol provides rapid bronchodilation with effects lasting up to 24 hours post-administration, highlighting its therapeutic efficacy in managing chronic obstructive pulmonary disease symptoms .
Relevant analyses indicate that the pharmacokinetic properties of indacaterol are significantly influenced by its metabolism into compounds like P37 .
Indacaterol metabolite P37 is primarily used in pharmacokinetic studies to assess drug metabolism and excretion pathways. Understanding the formation and clearance of this metabolite helps refine dosing strategies for indacaterol in clinical practice.
Additionally, research into the metabolic pathways involving P37 can provide insights into inter-species variability in drug metabolism, thus aiding in the development of safer and more effective therapeutic agents for respiratory diseases .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1